Cas no 146663-67-4 (1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI))
![1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI) structure](https://www.kuujia.com/scimg/cas/146663-67-4x300.png)
146663-67-4 structure
Product Name:1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI)
CAS No:146663-67-4
Molecular Formula:C44H54O17
Molecular Weight:854.889360000001
CID:175079
PubChem ID:6449963
1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI) Properties
Names and Identifiers
-
- 1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI)
- [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-
- 1,4,6,7(6aH,10H)-Naphthacenetetrone, 8-acetyl-10-((5-((2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-alpha-L-xylo-hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)oxy)-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-, (2S-(2alpha(6aR*,10S*,10aS*),5beta(2Z,4S*),6alpha))-
- Dutomycin
- CHEBI:171673
- 146663-67-4
- [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] (Z,4R)-2,4-dimethylhept-2-enoate
-
- InChIKey: ZYPYHMZLLIDAAL-WNMWLNICSA-N
- Inchi: InChI=1S/C44H54O17/c1-10-11-18(2)14-19(3)41(52)61-39-23(7)58-29(17-42(39,8)53)59-26-12-13-28(57-22(26)6)60-40-36(49)31(21(5)45)37(50)44(55)38(51)32-24(16-43(40,44)54)20(4)30-33(35(32)48)25(46)15-27(56-9)34(30)47/h14-15,18,22-23,26,28-29,39-40,48,50,53-55H,10-13,16-17H2,1-9H3/b19-14-/t18-,22-,23+,26+,28+,29+,39-,40-,42-,43-,44-/m1/s1
- SMILES: CCC[C@H](/C=C(\C(O[C@@H]1[C@H](C)O[C@@H](O[C@H]2CC[C@H](O[C@@H]3C(=O)C(C(=O)C)=C(O)[C@]4(C(C5=C(O)C6C(C=C(C(=O)C=6C(C)=C5C[C@@]34O)OC)=O)=O)O)O[C@@H]2C)C[C@@]1(C)O)=O)/C)C
Computed Properties
- Exact Mass: 854.3361
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 17
- Rotatable Bond Count: 12
- Monoisotopic Mass: 854.3361
- Heavy Atom Count: 61
- Complexity: 1920
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 4.2
- Topological Polar Surface Area: 259
Experimental Properties
- LogP: 3.27030
- PSA: 258.95000
- Refractive Index: 1.621
- Boiling Point: 1022.1°Cat760mmHg
- Flash Point: 302.5°C
- Density: 1.43
1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI) Related Literature
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Junshe Zhang,Ayeong Byeon J. Mater. Chem. A, 2013,1, 8665-8671
-
Wei Gao,Zeng-chao Dang,Fu-sheng Liu,Sheng Wang,Duan-wei Zhang,Meng-xi Yan RSC Adv., 2020,10, 43523-43532
-
3. Notes
-
Ignacio Izeddin Phys. Chem. Chem. Phys., 2014,16, 16340-16348
-
Dongxing Wang,Da Li,Javid Muhammad,Yuanliang Zhou,Ziming Wang,Sansan Lu,Xinglong Dong,Zhidong Zhang RSC Adv., 2018,8, 7450-7456
-
David House,Fraser Kerr,Stuart Warren Chem. Commun., 2000, 1779-1780
-
Chandu V. V. M. Gopi,Mallineni Venkata-Haritha,Soo-Kyoung Kim,Kandasamy Prabakar,Hee-Je Kim RSC Adv., 2016,6, 102961-102967
-
Alexis E. Abelow,Ilya Zharov J. Mater. Chem., 2012,22, 21810-21818
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Sang-Ha Hwang,Hyo-Jin Ahn,Jong-Chul Yoon,Ji-Hyun Jang,Young-Bin Park J. Mater. Chem. C, 2013,1, 7208-7214
146663-67-4 (1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI)) Related Products
- 122-34-9(Simazine)
- 110-67-8(3-Methoxypropionitrile)
- 526-83-0(DL-Tartaric acid)
- 90-93-7(4,4'-Bis(diethylamino)benzophenone)
- 100-22-1(N,N,N',N'-Tetramethyl-p-phenylenediamine)
- 3385-34-0(ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate)
- 3913-19-7(6-bromo-2-chloro-4-methyl-quinoline)
- 79-97-0(Bisphenol C)
- 110-73-6(2-(Ethylamino)etanol)
- 2923-56-0(4-(Trifluoromethyl)phenylhydrazine Hydrochloride)
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